2,2,2-Trichloro-1-(2-methylphenyl)ethanol
Overview
Description
2,2,2-Trichloro-1-(2-methylphenyl)ethanol is a chemical compound with the molecular formula C9H9Cl3O . It can be described as a derivative of ethanol, where the three hydrogen atoms at position 2 (the methyl group) are replaced by chlorine atoms .
Molecular Structure Analysis
The molecular structure of 2,2,2-Trichloro-1-(2-methylphenyl)ethanol consists of a 2-methylphenyl group attached to a trichloroethanol group . The trichloroethanol group can be described as that of ethanol, with the three hydrogen atoms at position 2 (the methyl group) replaced by chlorine atoms .Scientific Research Applications
Receptor Differentiation
2,2,2-Trichloro-1-(2-methylphenyl)ethanol has been studied for its ability to differentiate receptors responsive to isoproterenol. Structural modifications in related compounds influence sympathomimetic activity, suggesting potential applications in understanding receptor types, such as β-1 and β-2 receptors (Lands, Ludueña, & Buzzo, 1967).
Kinetic Resolution in Chemistry
This compound is involved in the kinetic resolution of certain trifluoro-1-aryl ethanol series, showcasing its role in enantioselective acylation and the preparation of enantiomerically pure substances. This has implications for synthetic chemistry and pharmaceuticals (Xu, Zhou, Geng, & Chen, 2009).
Fragrance Ingredient Analysis
2,2,2-Trichloro-1-(2-methylphenyl)ethanol has been reviewed as a fragrance ingredient. The review focuses on its toxicological and dermatological aspects when used in fragrances, which is crucial for consumer safety and product development (Scognamiglio, Jones, Letizia, & Api, 2012).
Biotransformation Processes
Research has also been conducted on the biotransformation of related compounds to produce key chiral intermediates, such as in the production of Plk1 inhibitors. This includes medium engineering strategies using fungus isolates as biocatalysts, highlighting its potential in biotechnological applications (Xiong, Kong, Liu, & Wang, 2021).
Environmental Degradation Studies
2,2,2-Trichloro-1-(2-methylphenyl)ethanol is involved in the study of the degradation of certain environmental pollutants by white rot fungi. Its metabolites play a role in the fungal degradation process, which is significant for understanding bioremediation techniques (Grifoll & Hammel, 1997).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trichloro-1-(2-methylphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUGXJUUBXHPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(Cl)(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298406 | |
Record name | 2,2,2-trichloro-1-(2-methylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trichloro-1-(2-methylphenyl)ethanol | |
CAS RN |
17936-74-2 | |
Record name | NSC122943 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-trichloro-1-(2-methylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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